molecular formula C20H34O6 B160449 19R-hydroxy-PGF2alpha CAS No. 64625-53-2

19R-hydroxy-PGF2alpha

Cat. No. B160449
CAS RN: 64625-53-2
M. Wt: 370.5 g/mol
InChI Key: UBWZMPMLSDJDSU-OQRQNLQMSA-N
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Description

19R-hydroxy-PGF2alpha is a prostaglandin F2alpha (PGF2α) metabolite . It has been researched for its various biological properties.


Synthesis Analysis

19R-hydroxy-PGF2alpha is a metabolite of Prostaglandin F2α formed via ω-1 hydroxylase activity . Prostaglandins are enzymatically derived from fatty acids and are produced by all nucleated cells, except lymphocytes .


Molecular Structure Analysis

The molecular formula of 19R-hydroxy-PGF2alpha is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .


Physical And Chemical Properties Analysis

The exact mass of 19R-hydroxy-PGF2alpha is 370.23554 . It contains 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 387.02, a topological polar surface area of 118.22, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.16 .

Scientific Research Applications

1. Role in Bovine Corpora Lutea Physiology

Prostaglandin F2alpha (PGF2alpha) is crucial in regulating physiological changes in early and mid-cycle bovine corpora lutea, demonstrating actions in both early- and mid-cycle bovine corpus luteum. This involvement is crucial in understanding the reproductive processes in cattle and potentially other mammalian species (Tsai & Wiltbank, 1998).

2. Influence on Blood Flow in Bovine Corpus Luteum

PGF2alpha plays a significant role in modulating blood flow in the corpus luteum of cows. It affects luteal blood flow, indicating a potential role in the process of luteolysis and regulation of reproductive physiology in cows (Miyamoto et al., 2005).

3. Metabolism in Human Seminal Vesicles

CYP4F8, found in human seminal vesicles, metabolizes prostaglandin endoperoxides to 19-hydroxy-PGF2alpha. This process might be significant in the formation of certain prostaglandins in human seminal fluid, suggesting a role in male reproductive physiology (Bylund et al., 2000).

4. Oxidation by Human Cytochromes P450

CYP4F8 is a unique enzyme that efficiently oxidizes the ω-side chain of prostaglandin H2 (PGH2) to 19-hydroxy-PGF2alpha, a process critical in the metabolism of PGH2 and its analogues (Oliw, Stark, & Bylund, 2001).

5. Activation of Prostaglandin F2alpha Receptors

PGF2alpha's activation of its receptors in the eye suggests a potential role in ocular physiology and possibly in the treatment of certain eye conditions (Kunapuli et al., 1997).

6. Regulation of Placental Function

PGF2alpha, including its derivative 19R-hydroxy-PGF2alpha, is considered influential in regulating placental function, which is vital for fetal development and successful pregnancy outcomes (Genbačev, 1979).

7. Hepatic Metabolism in Rabbits

The metabolism of prostacyclin in rabbits, involving the formation of 19-hydroxy-6-keto-PGF1alpha, indicates a significant role in the hepatic metabolism of prostaglandins, which could have implications in understanding liver function and systemic prostaglandin dynamics (Wong et al., 1980).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWZMPMLSDJDSU-OQRQNLQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19R-hydroxy-PGF2alpha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MFM Gonçalves, S Hilário, M Tacão, Y Van de Peer… - Journal of Fungi, 2021 - mdpi.com
Aspergillus section Circumdati encompasses several species that express both beneficial (eg, biochemical transformation of steroids and alkaloids, enzymes and metabolites) and …
Number of citations: 7 www.mdpi.com
MFM Gonçalves, S Hilário, M Tacão, Y Van de Peer… - Marine Fungus, 2021 - mdpi.com
Aspergillus section Circumdati encompasses several species that express both beneficial (eg, biochemical transformation of steroids and alkaloids, enzymes and metabolites) and …
Number of citations: 6 www.mdpi.com

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